molecular formula C17H17NO4 B5121334 2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid

2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid

Cat. No.: B5121334
M. Wt: 299.32 g/mol
InChI Key: WHNAHLCJCFAKLS-UHFFFAOYSA-N
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Description

2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid is a benzoic acid derivative featuring an N-ethyl substituent linked via a carbamoyl group to a 3-methoxyphenyl ring. The ortho-substitution of the benzoic acid group may influence steric interactions and hydrogen-bonding capacity, while the 3-methoxy group on the phenyl ring could modulate electronic properties and bioavailability. Although direct data on its synthesis or applications are absent in the provided evidence, structurally analogous compounds (e.g., ) suggest that reductive alkylation or amide coupling strategies might be employed in its preparation .

Properties

IUPAC Name

2-[ethyl-(3-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-18(15-10-5-4-9-14(15)17(20)21)16(19)12-7-6-8-13(11-12)22-2/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNAHLCJCFAKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzoyl chloride with ethylamine to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 2-aminobenzoic acid under specific conditions to yield the final product.

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Compound Name Structural Features Key Properties/Biological Activity References
2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid Ortho-substituted benzoic acid with N-ethyl-3-methoxybenzamide Hypothesized moderate solubility due to methoxy group; potential for hydrogen bonding via carboxylic acid. N/A
2-{[3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl]carbamoyl}benzoic acid () Thiophene ring with ethoxycarbonyl and phenyl substituents Enhanced electron-withdrawing effects from thiophene; possible applications in materials science due to heterocyclic aromaticity.
2-({4-[Ethyl(3-methylbutyl)amino]-2-hydroxyphenyl}carbonyl)benzoic acid () Hydroxyl group on phenyl ring and branched alkyl chain Increased hydrogen-bonding capacity from hydroxyl; higher lipophilicity due to 3-methylbutyl group.
4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid () Chlorine substituent and trifluoroethyl group Electron-withdrawing Cl and CF₃ groups may enhance acidity (lower pKa) and metabolic stability.
4-[(2-{[(tert-Butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid () Boc-protected amine and carbamoyl linkage Stabilizes amines during synthesis; used in peptide chemistry. Quantum calculations (DFT) suggest distinct HOMO/LUMO profiles.
Phthalylsulfathiazole () Sulfonamide-linked thiazole and phthalic acid Antibacterial activity (intestinal); demonstrates how sulfonamide groups confer therapeutic effects vs. carbamoyl in target compound.

Key Structural and Functional Differences

Substituent Effects on Solubility and Reactivity: The 3-methoxy group in the target compound may offer intermediate lipophilicity compared to the hydroxyl group in ’s compound (higher polarity) or the trifluoroethyl group in (higher electronegativity) . Thiophene vs.

Biological Activity Implications: Phthalylsulfathiazole () highlights how sulfonamide linkages enable antibacterial action, whereas the target’s carbamoyl group may favor different biological targets, such as enzyme inhibition or receptor modulation . The chlorine and trifluoroethyl groups in ’s compound could enhance binding to hydrophobic pockets in proteins, a property less pronounced in the methoxy-substituted target .

Synthetic Considerations :

  • Boc-protected amines () are widely used in peptide synthesis to prevent unwanted side reactions, suggesting that the target compound’s ethyl group might simplify synthetic steps compared to protected analogs .
  • Reductive alkylation () and Steglich esterification are plausible methods for synthesizing the target compound, given their use in analogous N-alkylated benzoic acids .

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